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molecular formula C14H11FO3 B3248455 3-(Benzyloxy)-2-fluorobenzoic acid CAS No. 186584-65-6

3-(Benzyloxy)-2-fluorobenzoic acid

Cat. No. B3248455
M. Wt: 246.23 g/mol
InChI Key: NFSBOOGCJQDNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05814648

Procedure details

To a solution of benzyl 3-benzyloxy-2-fluorobenzoate (7.13 g, 21 mmol) in methanol (40 ml) was added an aqueous solution of potassium hydroxide (2.38 g, 42 mmol in 40 ml of water) and the mixture heated at reflux for 30 min. The reaction mixture was cooled, washed with diethyl ether (20 ml) and the ethereal layer was discarded. The aqueous layer was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate (3×40 ml). The combined organic extracts were washed with brine (20 ml), dried (MgSO4) and evaporated to afford title compound (4.83 g, 85%) as white solids.
Name
benzyl 3-benzyloxy-2-fluorobenzoate
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([F:25])=[C:11]([CH:22]=[CH:23][CH:24]=1)[C:12]([O:14]CC1C=CC=CC=1)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>CO>[CH2:1]([O:8][C:9]1[C:10]([F:25])=[C:11]([CH:22]=[CH:23][CH:24]=1)[C:12]([OH:14])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
benzyl 3-benzyloxy-2-fluorobenzoate
Quantity
7.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)OCC2=CC=CC=C2)C=CC1)F
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with diethyl ether (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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